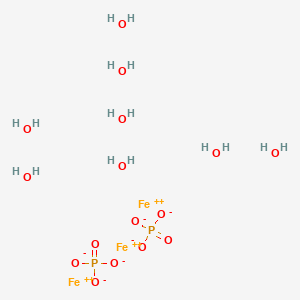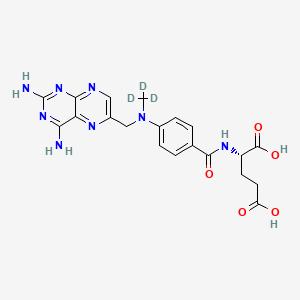
スチリルエチルトリメトキシシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Styrylethyltrimethoxysilane: is an organosilicon compound with the molecular formula C13H20O3Si. It is known for its ability to form durable bonds between organic and inorganic materials, making it a valuable silane coupling agent . This compound is used in various applications, including the modification of surfaces, particles, and crosslinked materials .
科学的研究の応用
Styrylethyltrimethoxysilane has a wide range of scientific research applications, including:
Infrared Optics: Used in the development of inexpensive and useful materials for infrared optics.
Catalysis: Employed in catalytic processes.
Li-Sulfur Batteries: Utilized in the production of lithium-sulfur batteries.
Pollutant Remediation: Effective in the remediation of pollutants such as Hg2+ ions.
Antibacterial Surfaces: Applied in the creation of antibacterial surfaces.
Healable Materials: Used in the development of materials with self-healing properties.
Adhesives and Insulators: Incorporated into adhesives and insulating materials.
作用機序
Target of Action
Styrylethyltrimethoxysilane (StyTMS) primarily targets elemental sulfur in a process known as inverse vulcanization . This process is a strategy to convert sulfur, a side product of natural gas and oil refining, into polymeric materials .
Mode of Action
The mode of action of StyTMS involves a reaction with elemental sulfur in an inverse vulcanization reaction . This reaction yields high sulfur content polysilanes . The reaction occurs in bulk at high temperatures (>130°C) for many hours .
Biochemical Pathways
The biochemical pathways involved in the action of StyTMS are primarily related to the inverse vulcanization reaction of sulfur with alkenes . The resulting polysilanes can be cured via room temperature polycondensation to obtain coated surfaces, particles, and crosslinked materials .
Pharmacokinetics
The polycondensation of the high sulfur content polysilanes is triggered by hydrolysis under mild conditions (hcl, ph 4) .
Result of Action
The result of the action of StyTMS is the formation of high sulfur content polysilanes . These polysilanes can be used to coat surfaces, form particles, and create crosslinked materials . For example, silica microparticles coated with the high sulfur content polymer could improve their Hg2+ ion remediation capability .
Action Environment
The action of StyTMS is influenced by environmental factors such as temperature and pH . The inverse vulcanization reaction requires high temperatures, while the subsequent polycondensation is triggered under mild acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions: : Styrylethyltrimethoxysilane can be synthesized through the inverse vulcanization reaction of elemental sulfur with styrylethyltrimethoxysilane. This reaction is typically carried out in bulk at 130°C for 8 hours . The product, poly(sulfur-r-styrylethyltrimethoxysilane), can be further cured via room temperature polycondensation triggered by hydrolysis under mild conditions (HCl, pH 4) .
Industrial Production Methods: : Industrial production of styrylethyltrimethoxysilane involves the hydrosilylation route, which is commercially significant for the preparation of aromatic silanes . This method ensures high thermal stability and performance of the resulting silane coupling agents .
化学反応の分析
Types of Reactions: : Styrylethyltrimethoxysilane undergoes various chemical reactions, including:
Inverse Vulcanization: Reaction with elemental sulfur to form high sulfur content polysilanes.
Polycondensation: Hydrolysis-triggered polycondensation to obtain coated surfaces, particles, and crosslinked materials.
Common Reagents and Conditions
Elemental Sulfur: Used in inverse vulcanization reactions.
Hydrochloric Acid (HCl): Used to trigger polycondensation under mild conditions (pH 4).
Major Products
Poly(sulfur-r-styrylethyltrimethoxysilane): Formed through inverse vulcanization and polycondensation reactions.
類似化合物との比較
Similar Compounds
Phenyltrimethoxysilane: Known for its high thermal stability.
Vinyltrimethoxysilane: Used in similar applications as styrylethyltrimethoxysilane.
Uniqueness: : Styrylethyltrimethoxysilane is unique due to its ability to undergo inverse vulcanization and form high sulfur content polysilanes, which can be cured via room temperature polycondensation . This makes it particularly valuable in applications requiring high sulfur content and mild curing conditions .
特性
CAS番号 |
134000-44-5 |
|---|---|
分子式 |
C13H20O3Si |
分子量 |
252.38 g/mol |
IUPAC名 |
trimethoxy(4-phenylbut-3-enyl)silane |
InChI |
InChI=1S/C13H20O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
InChIキー |
SOUMBTQFYKZXPN-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCC=CC1=CC=CC=C1)(OC)OC |
製品の起源 |
United States |
Q1: How does Styrylethyltrimethoxysilane interact with target materials and what are the downstream effects?
A: Styrylethyltrimethoxysilane acts as a bridge between organic polymers and inorganic materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH) that can condense with hydroxyl groups present on inorganic surfaces like silica or zirconia [, , ]. Simultaneously, the vinyl group (CH2=CH-) can copolymerize with monomers during polymerization reactions or interact with organic polymers. This dual functionality allows for strong interfacial bonding, improving the mechanical properties and stability of composite materials.
Q2: What is the structural characterization of Styrylethyltrimethoxysilane?
A2: * Molecular Formula: C13H20O3Si* Molecular Weight: 252.4 g/mol
Q3: What is the material compatibility and stability of Styrylethyltrimethoxysilane?
A: Styrylethyltrimethoxysilane exhibits good compatibility with various polymers, including acrylic resins and polystyrene [, ]. It forms stable bonds with inorganic materials like silica and zirconia, particularly after hydrolysis and condensation of the silanol groups [, ]. The stability of the silane bond is crucial for the long-term performance of the composite materials in different environments.
Q4: Can Styrylethyltrimethoxysilane be used in the synthesis of mesoporous materials?
A: Yes, research demonstrates the successful synthesis of polystyrene-silica hybrid mesoporous materials utilizing styrylethyltrimethoxysilane []. In this process, the compound copolymerizes with styrene while simultaneously undergoing hydrolysis and condensation with tetraethyl orthosilicate in the presence of a pore-forming agent. The resulting materials possess high surface areas and tunable pore sizes, making them attractive for applications like catalysis and adsorption.
Q5: How does the choice of Styrylethyltrimethoxysilane as a silane coupling agent impact the properties of dental resin composites?
A: Studies comparing different silane coupling agents, including Styrylethyltrimethoxysilane, reveal its significant influence on the mechanical properties of resin composites used in dentistry [, ]. Specifically, Styrylethyltrimethoxysilane, when used as a primer on silica-coated zirconia, showed improved bonding strength between the zirconia and resin composite compared to a control silane []. This finding highlights the importance of selecting the appropriate silane coupling agent to achieve optimal performance in dental restorations.
Q6: Are there environmental concerns related to Styrylethyltrimethoxysilane?
A: While Styrylethyltrimethoxysilane offers advantages in material science, it is crucial to consider its environmental impact. Research on its ecotoxicological effects, degradation pathways, and potential for bioaccumulation is limited. Investigating these aspects is crucial for developing sustainable practices, including exploring alternative compounds with reduced environmental footprints and efficient recycling and waste management strategies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
